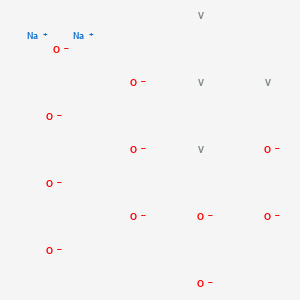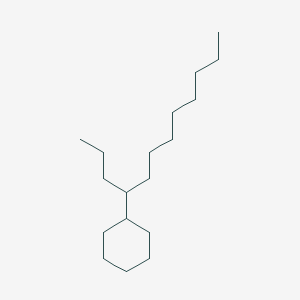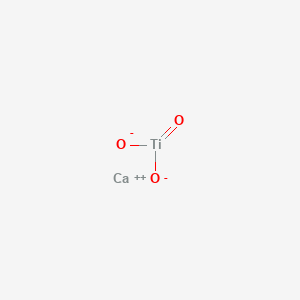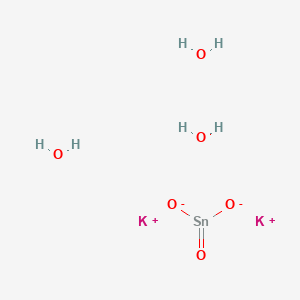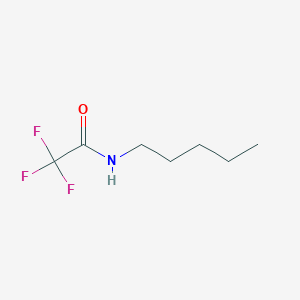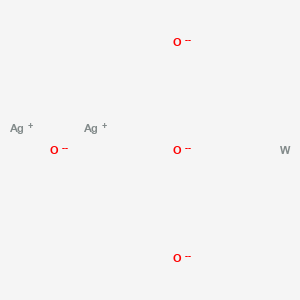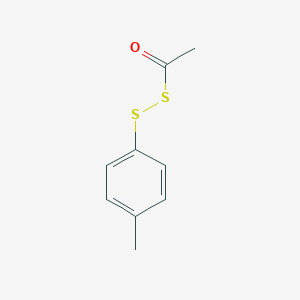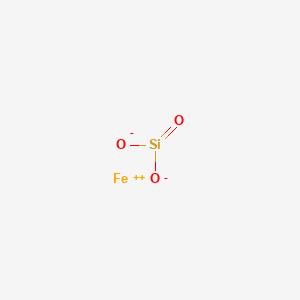
dioxido(oxo)silane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H4SiO4), iron(2++) salt (1:2) typically involves the reaction of silicic acid with a ferrous salt, such as ferrous sulfate or ferrous chloride. The reaction is carried out in an aqueous medium, where the silicic acid and ferrous ions combine to form the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactions using similar principles as the laboratory synthesis. The raw materials, such as silicic acid and ferrous salts, are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The resulting compound is then purified and dried for further use.
化学反应分析
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The ferrous ions in the compound can be oxidized to ferric ions (iron(3++)).
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicic acid component can participate in substitution reactions with other silicates or silicic acids.
Common Reagents and Conditions
Common reagents used in reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and other silicates. The reaction conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) depend on the type of reaction. For example, oxidation reactions may produce ferric silicates, while reduction reactions may yield elemental iron and silicic acid.
科学研究应用
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iron-silicate compounds.
Biology: Investigated for its potential role in biological systems, such as iron transport and storage.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of materials with specific properties, such as catalysts and adsorbents.
作用机制
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves the interaction of the ferrous ions with other molecules or ions. The ferrous ions can participate in redox reactions, acting as either an oxidizing or reducing agent. The silicic acid component can form complexes with other silicates, influencing the overall reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Silicic acid (H4SiO4), iron(3++) salt (12): Contains ferric ions instead of ferrous ions, leading to different reactivity and applications.
Silicic acid (H4SiO4), calcium salt (12): Contains calcium ions instead of iron ions, used in different industrial applications.
Silicic acid (H4SiO4), magnesium salt (12): Contains magnesium ions, with distinct properties and uses.
Uniqueness
dioxido(oxo)silane;iron(2+) is unique due to the presence of ferrous ions, which impart specific redox properties to the compound. This makes it suitable for applications where reducing or oxidizing conditions are required. Additionally, the combination of silicic acid and ferrous ions can lead to the formation of unique structures and materials with specific properties.
属性
CAS 编号 |
13478-48-3 |
|---|---|
分子式 |
FeO3Si |
分子量 |
131.93 g/mol |
IUPAC 名称 |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
InChI 键 |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
规范 SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Key on ui other cas no. |
13478-48-3 10179-73-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


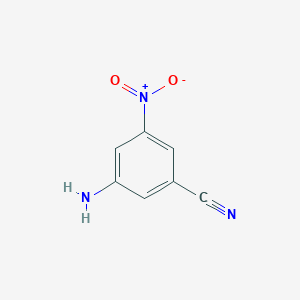
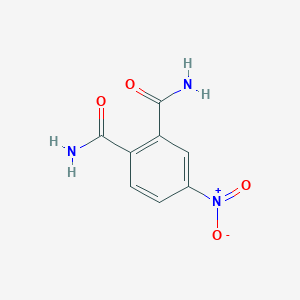
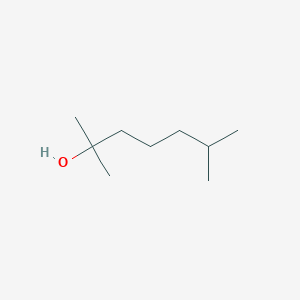

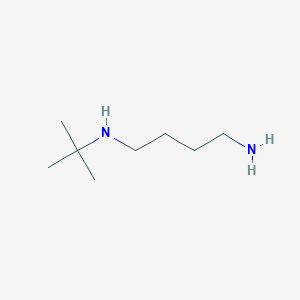
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
